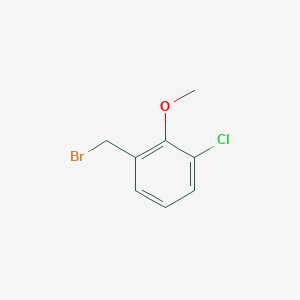

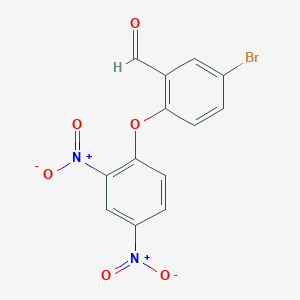

1-(Bromomethyl)-3-chloro-2-methoxybenzene

Übersicht

Beschreibung

Compounds like “1-(Bromomethyl)-3-chloro-2-methoxybenzene” belong to a class of organic compounds known as benzene derivatives. They are employed as intermediates for organic synthesis and pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves bromination of the parent compound. For example, benzyl bromide, an organic compound with a benzene ring substituted with a bromomethyl group, can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis

The molecule likely consists of a benzene ring substituted with a bromomethyl, a chloro, and a methoxy group .Chemical Reactions Analysis

Bromomethane, an organobromine compound, is produced both industrially and biologically. It has a tetrahedral shape and is a recognized ozone-depleting chemical .Physical And Chemical Properties Analysis

Benzyl bromide, a similar compound, is a colorless liquid with lachrymatory properties .Wissenschaftliche Forschungsanwendungen

Steric Protection in Chemical Synthesis

A study by Yoshifuji, Kamijo, and Toyota (1993) demonstrates the use of sterically hindered bromobenzene derivatives in chemical synthesis. They explored the preparation of a sterically hindered bromobenzene, which was then converted to a corresponding phosphonous dichloride. This dichloride was instrumental in stabilizing low-coordinate phosphorus compounds, demonstrating the importance of sterically hindered bromobenzenes in complex chemical synthesis (Yoshifuji, Kamijo, & Toyota, 1993).

In Polymer Solar Cells

Bo Jin et al. (2016) investigated the use of a bromomethyl methoxybenzene derivative in polymer solar cells (PSCs). The study involved synthesizing a modified version of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) with an added bromomethyl methoxybenzene group. This modified compound showed a significant increase in power conversion efficiency, open circuit voltage, and short-circuit current in PSCs compared to the device with unmodified PCBM (Jin et al., 2016).

Photovoltaic Performance

The addition of bromomethyl methoxybenzene to PCBM was also highlighted in the same study by Jin et al. (2016) for enhancing the photovoltaic performance of polymer solar cells. The study underscores the potential of bromomethyl methoxybenzene derivatives in improving the efficiency of solar energy devices (Jin et al., 2016).

Use in Synthesis of Aromatic Compounds

Mroz et al. (2020) focused on the anisotropic displacement parameters of compounds like 1-(bromomethyl)-3-nitrobenzene. This study provides insight into the structural properties of bromomethyl-substituted benzenes, which are important for understanding their behavior in various chemical syntheses (Mroz, Wang, Englert, & Dronskowski, 2020).

Environmental Presence and Origin

Führer and Ballschmiter (1998) analyzed the presence of bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean. Their research provides insights into the environmental distribution and potential sources of bromo- and chloro-substituted anisoles, highlighting the intersection of chemical research with environmental studies (Führer & Ballschmiter, 1998).

Synthesis of Liquid Crystals

Bertini et al. (2003) explored the synthesis of enantiopure trioxadecalin derived liquid crystals using derivatives of bromomethyl methoxybenzene. This research highlights the role of such compounds in the field of materials science, particularly in the development of new liquid crystal materials (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-chloro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIPBPXMJUKBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

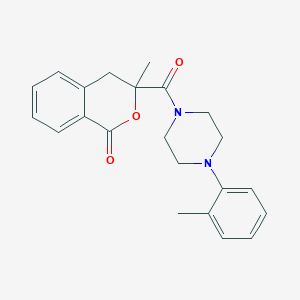

![3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2888631.png)

![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)

![3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

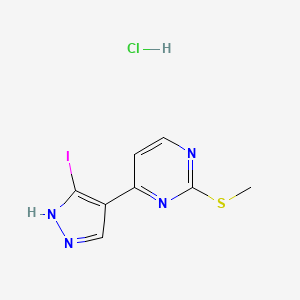

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)

![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)

![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)

![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)

![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)